molecular formula C12H20N2O2 B13579424 Tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate

Tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate

Cat. No.: B13579424
M. Wt: 224.30 g/mol
InChI Key: NPPZBNVNHLFCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C12H20N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • 1-Boc-3-piperidone
  • Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate is unique due to its cyano group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZBNVNHLFCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.